molecular formula C17H23FN6 B12232660 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12232660
M. Wt: 330.4 g/mol
InChI Key: MBGBVTBBUWSFRX-UHFFFAOYSA-N
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Description

5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, starting from basic organic compounds. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine derivative with a piperidine compound, often facilitated by a base.

    Fluorination and methylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine.

Uniqueness

What sets 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of both fluorine and methyl groups, along with the pyrimidine and piperidine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H23FN6

Molecular Weight

330.4 g/mol

IUPAC Name

5-fluoro-N,6-dimethyl-N-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C17H23FN6/c1-12-8-19-17(20-9-12)24-6-4-14(5-7-24)10-23(3)16-15(18)13(2)21-11-22-16/h8-9,11,14H,4-7,10H2,1-3H3

InChI Key

MBGBVTBBUWSFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C

Origin of Product

United States

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